
2-エチル-1,3-ベンゾオキサゾール-5-スルホニルクロリド
概要
説明
2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.69 g/mol. It is a sulfonyl chloride derivative of 2-ethyl-1,3-benzoxazole, known for its utility in various chemical reactions and applications in scientific research.
科学的研究の応用
2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: In the development of pharmaceuticals and drug discovery processes.
Industry: In the production of dyes, pigments, and other chemical intermediates.
作用機序
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Mode of Action
Benzoxazole derivatives are known to exhibit a high possibility of broad substrate scope and functionalization , suggesting that they may interact with their targets in a variety of ways.
Biochemical Pathways
Benzoxazole derivatives are known to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Result of Action
Compounds of similar structure have displayed antifungal activity, similar to the standard drug voriconazole against aspergillus niger .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride . For instance, the compound is stored at a temperature of -10 degrees Celsius .
生化学分析
Biochemical Properties
2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The nature of these interactions often involves the inhibition of specific enzymes or the disruption of cellular processes, leading to the compound’s antimicrobial effects.
Cellular Effects
The effects of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives, including 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, have been studied for their anticancer activity against PBMC cell lines . These effects are often mediated through the compound’s ability to modulate key signaling pathways and alter gene expression patterns.
Molecular Mechanism
At the molecular level, 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s antifungal activity is attributed to its ability to inhibit enzymes involved in fungal cell wall synthesis . Additionally, it can induce changes in gene expression, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -10°C
Dosage Effects in Animal Models
The effects of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, benzoxazole derivatives have been shown to possess antimicrobial activity at specific concentrations . The threshold effects and potential toxicity at higher doses require careful evaluation in animal studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride typically involves the chlorosulfonation of 2-ethyl-1,3-benzoxazole. This reaction requires specific conditions, such as the use of chlorosulfonic acid and a controlled temperature environment to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride may involve large-scale chlorosulfonation processes, with stringent control over reaction parameters to achieve high purity and yield. The compound is often produced as a powder and stored under specific conditions to maintain its stability.
化学反応の分析
Types of Reactions: 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can substitute the sulfonyl chloride group.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamides or esters.
類似化合物との比較
2-Methyl-1,3-benzoxazole-5-sulfonyl chloride
2-Phenyl-1,3-benzoxazole-5-sulfonyl chloride
2-Nitro-1,3-benzoxazole-5-sulfonyl chloride
2-Methoxy-1,3-benzoxazole-5-sulfonyl chloride
特性
IUPAC Name |
2-ethyl-1,3-benzoxazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c1-2-9-11-7-5-6(15(10,12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWUMIFXOVBJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


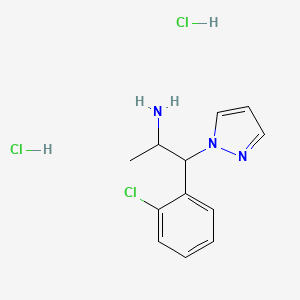
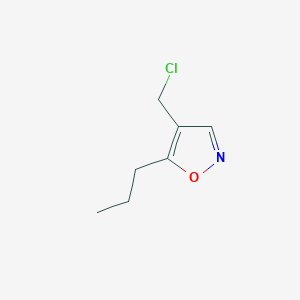
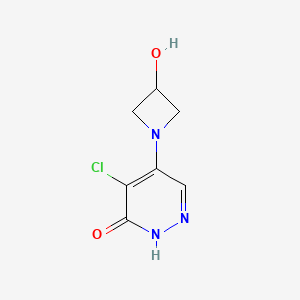
![1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488431.png)
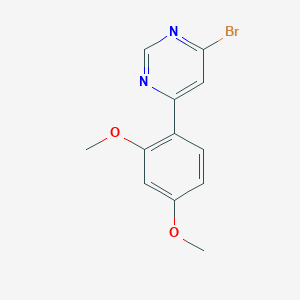
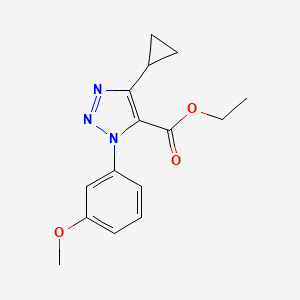
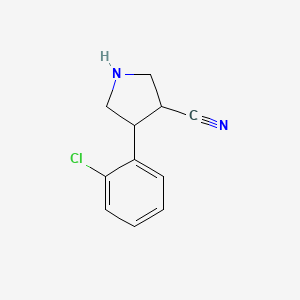
![3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488437.png)
![3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488438.png)
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488439.png)
![6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488440.png)
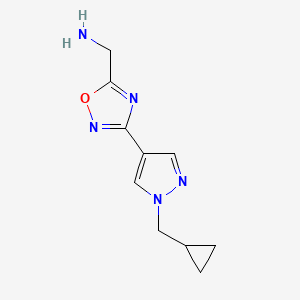
![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)
![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)
